(4-phenoxyphenyl)methanethiol
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Overview
Description
(4-Phenoxyphenyl)methanethiol is an organic compound characterized by a phenoxy group attached to a phenyl ring, which is further connected to a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-phenoxyphenyl)methanethiol typically involves the reaction of 4-phenoxybenzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or disulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where the methanethiol group can be replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, disulfide
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(4-Phenoxyphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its thiol group is particularly useful in forming covalent bonds with cysteine residues in proteins.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-phenoxyphenyl)methanethiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenoxy and phenyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
(4-Methoxyphenyl)methanethiol: Similar structure but with a methoxy group instead of a phenoxy group.
(4-Chlorophenyl)methanethiol: Contains a chlorine atom instead of a phenoxy group.
(4-Nitrophenyl)methanethiol: Contains a nitro group instead of a phenoxy group.
Uniqueness: (4-Phenoxyphenyl)methanethiol is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
CAS No. |
1384865-07-9 |
---|---|
Molecular Formula |
C13H12OS |
Molecular Weight |
216.3 |
Purity |
95 |
Origin of Product |
United States |
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